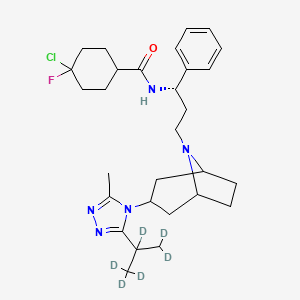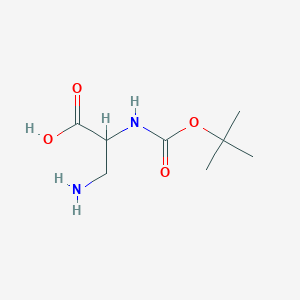
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid
Übersicht
Beschreibung
“3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also used in the preparation of peptides with metal complexing groups .
Molecular Structure Analysis
The molecular formula of “3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid” is C8H16N2O4 . The InChI code is 1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Dipeptide Synthesis
The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Ionic Liquid Applications
The compound is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents .
High-Temperature Deprotection
The compound is used in high-temperature deprotection of amino acids and peptides in a phosphonium ionic liquid . This method has low viscosity, high thermal stability and demonstrated catalytic effect .
Extraction of Water Soluble Polar Organic Molecules
The compound extends the possibility for extraction of water soluble polar organic molecules using ionic liquids . This is particularly useful in the field of biochemistry where extraction of such molecules is often required .
Protein Assembly
The compound is used as a reactant for protein assembly directed by synthetic molecular recognition motifs . This is crucial in the field of biochemistry and molecular biology where understanding protein structure and function is key .
Synthesis of Peptidic V1a Receptor Agonists
The compound is used in the solid phase synthesis of peptidic V1a receptor agonists . These agonists are important in the study of various physiological processes including blood pressure regulation, social behavior, learning and memory .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that boc-protected amino acids are often used in peptide synthesis , suggesting that this compound may interact with various proteins or enzymes depending on the specific context of its use.
Mode of Action
The compound acts as a protected form of the amino acid alanine . The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, preventing it from reacting until the Boc group is removed . This allows for selective reactions to occur at other sites on the molecule .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the context of its use, particularly the proteins or enzymes it is designed to interact with. As a Boc-protected amino acid, it could be incorporated into a variety of biochemical pathways involving protein synthesis or modification .
Pharmacokinetics
As a boc-protected amino acid, it’s likely that its bioavailability and pharmacokinetics would be significantly influenced by the removal of the boc group and subsequent interactions with target proteins or enzymes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins or enzymes it interacts with. In general, the use of Boc-protected amino acids like this one allows for precise control over chemical reactions, enabling the synthesis of complex molecules such as peptides .
Action Environment
Environmental factors such as pH, temperature, and the presence of specific enzymes or catalysts can influence the stability and efficacy of this compound. For instance, the Boc group can be removed under acidic conditions, triggering the compound’s interaction with its targets .
Eigenschaften
IUPAC Name |
3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJLRVZLNABMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391184 | |
| Record name | N-alpha-Boc-DL-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
113625-76-6, 159002-17-2 | |
| Record name | N-alpha-Boc-DL-diaminopropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

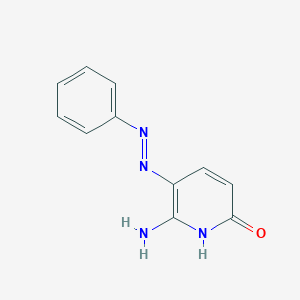

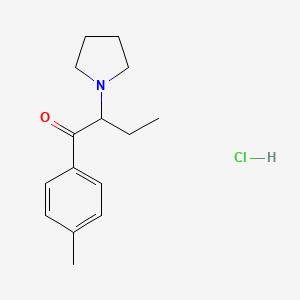
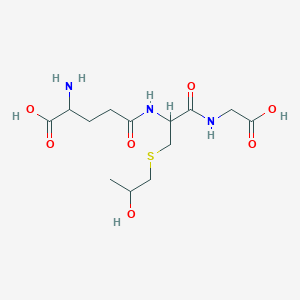

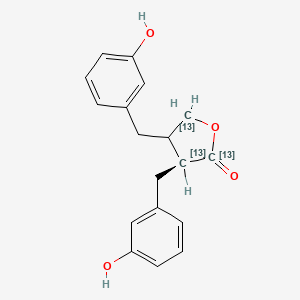


![3-(5,8-Dioxohexahydro-1H-thiazolo[3,4-a]pyrazin-6-yl)propanoic acid](/img/structure/B1146439.png)
